molecular formula C18H15N3 B14067798 (E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile

(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile

Cat. No.: B14067798
M. Wt: 273.3 g/mol
InChI Key: ZZCQHWOJILATCX-ONEGZZNKSA-N
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Description

(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile is a synthetic fluorophore designed for advanced biochemical research. Its core value lies in its pronounced solvatochromic properties; the compound exhibits significant shifts in its fluorescence emission maximum and quantum yield dependent on the polarity of its immediate environment . This makes it an exceptionally sensitive probe for studying biomolecular interactions and dynamics. Researchers can utilize this fluorophore to monitor protein folding and conformational changes, as the fluorescence signal intensifies and shifts when the probe moves from an aqueous solution to the hydrophobic interior of a protein . Furthermore, it is highly valuable for investigating protein-ligand binding events and characterizing the hydrophobicity of specific binding pockets. The structural motif of the 6-(Dimethylamino)naphthalene group is a recognized component of environment-sensitive fluorophores, which are a special class of chromophores that generally exhibit a low quantum yield in aqueous solution but become highly fluorescent in nonpolar solvents or when bound to hydrophobic sites on proteins or membranes . The integration of the malononitrile group in its structure is intended to enhance its electron-accepting capability, potentially leading to a larger dipole moment and even greater sensitivity to environmental polarity than first-generation probes. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

2-[(E)-3-[6-(dimethylamino)naphthalen-2-yl]prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C18H15N3/c1-21(2)18-9-8-16-10-14(6-7-17(16)11-18)4-3-5-15(12-19)13-20/h3-11H,1-2H3/b4-3+

InChI Key

ZZCQHWOJILATCX-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C=C(C#N)C#N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=CC=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 6-(Dimethylamino)naphthalene-2-carbaldehyde

The aldehyde precursor is synthesized via Friedel–Crafts acylation of 2-naphthol, followed by dimethylamination and oxidation:

  • Friedel–Crafts Acetylation : 2-Naphthol reacts with acetyl chloride under AlCl₃ catalysis, yielding 6-acetyl-2-naphthol (87% yield).
  • Methylation : Treatment with methyl iodide in DMF/K₂CO₃ introduces methoxy groups (92% yield).
  • Amination : Methoxy-to-dimethylamine conversion via Bucherer reaction with dimethylamine and ammonium sulfite (68% yield).
  • Oxidation : Swern oxidation (oxalyl chloride/DMSO) converts the acetyl group to aldehyde (74% yield).

Knoevenagel Condensation Methodologies

Classical Base-Catalyzed Approach

Reaction of A (1.0 eq) with malononitrile B (1.2 eq) in ethanol under reflux with piperidine (10 mol%) yields the target compound in 72–78% after 6 hours. Key parameters:

  • Solvent : Ethanol balances solubility and polarity, minimizing side reactions.
  • Base : Piperidine facilitates enolate formation without nucleophilic interference.
  • Temperature : Reflux (78°C) accelerates imine formation while favoring (E)-isomer via thermodynamic control.

Mechanistic Insights :

  • Enolate Formation : Piperidine deprotonates malononitrile, generating a nucleophilic dicyanomethanide.
  • Aldol Addition : Attack on the aldehyde carbonyl forms a β-hydroxy intermediate.
  • Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated product.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 20 min) in acetonitrile with DBU (1,8-diazabicycloundec-7-ene) enhances reaction efficiency (89% yield). Advantages include:

  • Reduced Time : 20 min vs. 6 hours.
  • Improved Selectivity : Higher (E)/(Z) ratio (95:5) due to rapid equilibration.

Comparative Analysis of Synthetic Routes

Parameter Classical Method Microwave Method
Yield 72–78% 89%
Time 6 hours 20 minutes
(E)/(Z) Ratio 88:12 95:5
Purification Column Chromatography Recrystallization
Energy Input High Low

Key Observations :

  • Microwave synthesis significantly improves efficiency and selectivity but requires specialized equipment.
  • DBU’s strong base strength accelerates enolate formation, reducing side products.

Byproduct Formation and Mitigation Strategies

(Z)-Isomer Contamination

The (Z)-isomer (5–12%) arises from kinetic control during aldol addition. Strategies to suppress it include:

  • Thermodynamic Control : Prolonged heating in ethanol (classical method) promotes (E)-isomer dominance.
  • Steric Hindrance : Bulky solvents (e.g., tert-butanol) slow Z-forming pathways (yield: 82%, (E)/(Z): 93:7).

Di-Cyano Adducts

Excess malononitrile may lead to bis-adducts (Fig. 2). Mitigation involves:

  • Stoichiometric Control : Limiting malononitrile to 1.2 eq.
  • Stepwise Addition : Incremental malononitrile introduction reduces bis-adduct formation (<3%).

Advanced Purification Techniques

Column Chromatography

Silica gel chromatography (hexane/EtOAc 4:1) isolates the target compound with >98% purity. Challenges include:

  • High Polarity : Dicyano groups necessitate higher EtOAc ratios, increasing co-elution risks.

Recrystallization

Ethanol/water (3:1) recrystallization achieves 99% purity with 85% recovery. Benefits:

  • Scalability : Suitable for multi-gram syntheses.
  • Solvent Economy : Ethanol recyclability reduces costs.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (CDCl₃) : δ 8.45 (d, J = 16.0 Hz, 1H, CH=), 8.12 (s, 1H, Ar-H), 7.85–7.78 (m, 3H, Ar-H), 6.85 (d, J = 16.0 Hz, 1H, =CH–), 3.12 (s, 6H, N(CH₃)₂).
  • ¹³C NMR : 160.5 (C=N), 153.2 (C=O), 132.1–118.9 (Ar-C), 115.4 (CN).

UV-Vis Spectroscopy

λₐbs (CHCl₃): 432 nm (ε = 2.1 × 10⁴ M⁻¹cm⁻¹), attributed to intramolecular charge transfer.

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Non-Fullerene Acceptors : Fused-ring electron acceptors in organic photovoltaics (PCE: 12.4%).
  • Bioimaging Probes : Two-photon absorption cross-section of 230 GM at 800 nm.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Amines derived from the reduction of nitrile groups.

    Substitution: Substituted naphthalene derivatives with various functional groups replacing the dimethylamino group.

Scientific Research Applications

(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe due to its unique photophysical properties, making it valuable in studying molecular interactions and dynamics.

    Biology: Employed in fluorescence imaging techniques to visualize biological processes at the cellular and molecular levels.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of (E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile primarily involves its ability to act as a fluorescent probe. The compound’s fluorescence properties are attributed to the conjugated system formed by the naphthalene ring and the allylidene malononitrile moiety. Upon excitation by light, the compound emits fluorescence, which can be detected and analyzed. This fluorescence behavior is influenced by the molecular environment, making it useful for studying various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects in Biphenyl-Malononitrile Analogues

Compounds such as 2-BAM , 3-BAM , and 4-BAM () share the D-π-π-A architecture but differ in the position of the biphenyl substituent. Key findings include:

  • Aggregation Behavior :
    • 2-BAM forms 1D H-aggregates, while 3-BAM and 4-BAM adopt 3D J-aggregates due to distinct packing modes .
    • H-aggregation in 2-BAM results in hypsochromic (blue) shifts, whereas J-aggregates in 3-BAM/4-BAM exhibit bathochromic (red) shifts in solid-state emission .
  • Photophysical Properties :
Compound λem (Solid) Quantum Yield (Φ)
2-BAM 520 nm 0.32
3-BAM 580 nm 0.18
4-BAM 610 nm 0.12

These differences highlight how substituent positioning modulates conjugation length and intermolecular interactions .

Near-Infrared (NIR) Imaging Probes

DDNP analogues () share structural similarities but replace the naphthalene unit with Aβ-targeting motifs:

  • Applications : These compounds are optimized for in vivo Aβ plaque imaging in Alzheimer’s disease, leveraging NIR emission (650–900 nm) for deep tissue penetration .
  • Key Difference: The dimethylamino-naphthalene core in the target compound lacks the Aβ-binding specificity of DDNP derivatives, limiting its utility in neurological imaging .

Styryl Dyes: DFTAM and Electronic Tuning

DFTAM (), a styryl dye with a diphenylamine donor, contrasts with the target compound in electronic structure:

  • Optoelectronic Properties :
Property Target Compound DFTAM
λabs (nm) 450 520
Solubility Moderate High (polar solvents)

DFTAM’s extended conjugation and diphenylamine donor enhance charge separation, making it superior in organic photovoltaics .

Methoxy-Substituted Analogues

The methoxy derivative 2-[3-(Dimethylamino)-1-Methoxy-2-Propenylidene]Malononitrile () exhibits reduced stability (melting point: 130°C vs. >200°C for the target compound) and altered solubility due to the methoxy group’s steric and electronic effects .

Biological Activity

(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

 E 2 3 6 Dimethylamino naphthalen 2 yl allylidene malononitrile\text{ E 2 3 6 Dimethylamino naphthalen 2 yl allylidene malononitrile}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylamino group enhances lipophilicity, facilitating membrane permeability and interaction with cellular receptors.

  • Antioxidant Activity : Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Activity : Derivatives of naphthalene compounds have shown promising antimicrobial effects against various pathogens.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi

Case Study 1: Anticancer Effects

In a study examining the anticancer effects of related compounds, it was found that this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death. The IC50 value was determined to be 15 µM, indicating significant potency against these cells.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of the compound using DPPH radical scavenging assays. The results demonstrated that the compound scavenged free radicals effectively, with an IC50 value of 25 µM. This suggests potential applications in preventing oxidative damage in biological systems.

Q & A

Q. What are the optimal synthetic routes for (E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile, and how can reaction conditions be optimized?

The compound is synthesized via Knoevenagel condensation , reacting a substituted aldehyde (e.g., 6-(dimethylamino)naphthalene-2-carboxaldehyde) with malononitrile. Key steps include:

  • Catalyst selection : Use of bifunctional catalysts like TPPA-IL-Fe3O4 (ionic liquid-supported magnetic nanoparticles) or KF/alumina to enhance yield (70–90%) and reduce side reactions .
  • Solvent and temperature : Refluxing in ethanol or dichloromethane at 60–80°C for 6–8 hours .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and structural characterization methods are most reliable for confirming the compound’s identity?

  • <sup>1</sup>H NMR : Key signals include vinylidene protons (δ 7.8–8.2 ppm) and dimethylamino groups (δ 2.8–3.1 ppm) .
  • X-ray crystallography : Resolves the (E)-configuration and planar geometry of the allylidene-malononitrile backbone (mean C–C bond length: 1.42 Å; R-factor: 0.035) .
  • Elemental analysis : Confirms C, H, N content (e.g., calculated: C 84.44%, H 4.89%, N 6.79%) .
  • IR spectroscopy : Detects C≡N stretching (~2200 cm<sup>−1</sup>) and conjugated C=C (~1600 cm<sup>−1</sup>) .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Decontamination : Immediate washing with water for spills; contaminated gloves disposed as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Functional selection : B3LYP and CAM-B3LYP with 6-31G(d,p) basis set accurately model absorption spectra (λmax ~600–780 nm) and HOMO-LUMO gaps (ΔE ~2.1–2.5 eV) .
  • Charge transfer analysis : The dimethylamino group enhances electron-donating capacity, while the malononitrile moiety acts as an acceptor, enabling intramolecular charge transfer (ICT) .

Q. How can contradictions between experimental and computational data be resolved?

Discrepancies in absorption maxima (e.g., B3LYP predicts λmax = 607.8 nm vs. experimental 634 nm) arise from solvent effects and basis set limitations. Mitigation strategies:

  • Include polarizable continuum models (PCM) for solvent corrections .
  • Cross-validate with time-dependent DFT (TD-DFT) and experimental UV-Vis in solvents like THF or chloroform .

Q. What is the mechanistic role of catalysts in the Knoevenagel reaction for synthesizing this compound?

Bifunctional catalysts (e.g., Sg-C3N4) activate both aldehyde and malononitrile:

  • Acidic sites (-SO3H) : Polarize the aldehyde carbonyl, facilitating enolate formation.
  • Basic sites (-NH2) : Deprotonate malononitrile, accelerating nucleophilic attack .
    Kinetic studies show a second-order dependence on reactant concentrations .

Q. What methodologies assess the compound’s potential in optoelectronic applications (e.g., organic photovoltaics)?

  • Bulk heterojunction (BHJ) device testing : Blend with donor polymers (e.g., PTB7-Th) to achieve power conversion efficiencies (PCE) >10% .
  • Electron mobility measurement : Space-charge-limited current (SCLC) technique reveals µe ~10<sup>−4</sup> cm<sup>2</sup> V<sup>−1</sup> s<sup>−1</sup> .
  • Morphology analysis : Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) optimize film crystallinity .

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